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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
2-Methyl-3-nitrobenzoic acid is a valuable and versatile aromatic building block in organic

synthesis. Its trifunctional nature, featuring a carboxylic acid, a methyl group, and a nitro group

on a benzene ring, allows for a diverse range of chemical transformations. This makes it a

crucial intermediate in the synthesis of a wide array of complex organic molecules, including

pharmaceuticals, agrochemicals, and other functional materials. The strategic positioning of the

functional groups enables selective modifications, providing access to a variety of substituted

aromatic compounds.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-3-nitrobenzoic acid is

presented in the table below.
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Property Value

CAS Number 1975-50-4

Molecular Formula C₈H₇NO₄

Molecular Weight 181.15 g/mol

Appearance White to light beige crystalline powder

Melting Point 182-184 °C

Solubility
Insoluble in water; Soluble in organic solvents

like methanol and DMSO

Applications in Organic Synthesis
2-Methyl-3-nitrobenzoic acid serves as a key starting material for the synthesis of various

important organic compounds. Its functional groups can be selectively manipulated to introduce

further complexity. The carboxylic acid can be converted to esters, amides, or acid chlorides.

The nitro group can be reduced to an amine, which opens up a vast field of chemistry for the

synthesis of nitrogen-containing heterocycles. The methyl group can be halogenated to

introduce a reactive handle for further derivatization.

Key application areas include:

Pharmaceuticals: It is a crucial intermediate in the synthesis of various active pharmaceutical

ingredients (APIs), including anti-inflammatory drugs, analgesics, and the anticancer drug

Lenalidomide.[1] It is also used to synthesize indole derivatives that act as 5-HT6 receptor

ligands, which are of interest in the treatment of cognitive disorders.

Agrochemicals: The structural motif of 2-Methyl-3-nitrobenzoic acid is found in various

agrochemicals, such as herbicides and fungicides. The benzamide functional group, readily

accessible from the carboxylic acid, is a common feature in many commercial pesticides.

Dyes and Pigments: The aromatic nitro compound can be used as a precursor in the

synthesis of various dyes and pigments.
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Polymer Chemistry: It can be used as a monomer or a building block for the synthesis of

specialty polymers with enhanced thermal and mechanical properties.[1]

Experimental Protocols
This section provides detailed experimental protocols for key transformations of 2-Methyl-3-
nitrobenzoic acid.

Protocol 1: Synthesis of Methyl 2-Methyl-3-
nitrobenzoate
The esterification of 2-Methyl-3-nitrobenzoic acid is a fundamental first step for many

subsequent reactions.

Reaction Scheme:

2-Methyl-3-nitrobenzoic Acid

Methyl 2-methyl-3-nitrobenzoate

 Reflux 

Methanol (CH3OH)
H2SO4 (cat.)

Click to download full resolution via product page

Figure 1: Fischer esterification of 2-Methyl-3-nitrobenzoic acid.

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount Moles

2-Methyl-3-

nitrobenzoic acid
181.15 10.0 g 0.055

Methanol 32.04 80 mL -

Concentrated Sulfuric

Acid
98.08 2.0 mL -

Procedure:

To a 250 mL round-bottom flask, add 2-Methyl-3-nitrobenzoic acid (10.0 g, 0.055 mol) and

methanol (80 mL).

Carefully add concentrated sulfuric acid (2.0 mL) to the mixture while stirring.

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50

mL) and then with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by recrystallization from methanol to afford methyl 2-methyl-3-

nitrobenzoate as a white solid.

Expected Yield: ~90-95%

Protocol 2: Synthesis of Lenalidomide Intermediate from
Methyl 2-Methyl-3-nitrobenzoate
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This protocol describes the synthesis of a key intermediate in the production of the anticancer

drug Lenalidomide.

Synthesis of Lenalidomide Precursor

Methyl 2-methyl-3-nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate

 NBS, AIBN
 CCl4, Reflux 

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

 3-Aminopiperidine-2,6-dione HCl
 Et3N, DMF, Heat 

Lenalidomide

 H2, Pd/C
 Methanol 

Click to download full resolution via product page

Figure 2: Synthetic pathway to Lenalidomide.

Step 1: Bromination of Methyl 2-Methyl-3-nitrobenzoate

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

Methyl 2-methyl-3-

nitrobenzoate
195.17 5.0 g 0.0256

N-Bromosuccinimide

(NBS)
177.98 4.78 g 0.0269

Azobisisobutyronitrile

(AIBN)
164.21 0.21 g 0.0013

Carbon Tetrachloride

(CCl₄)
153.82 50 mL -

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methyl-3-

nitrobenzoate (5.0 g, 0.0256 mol) in carbon tetrachloride (50 mL).
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Add N-bromosuccinimide (4.78 g, 0.0269 mol) and AIBN (0.21 g, 0.0013 mol) to the solution.

Heat the mixture to reflux for 4 hours. The reaction can be monitored by TLC.

Cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield methyl 2-(bromomethyl)-3-

nitrobenzoate, which can be used in the next step without further purification.

Expected Yield: ~85-90%

Step 2: Condensation with 3-Aminopiperidine-2,6-dione

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

Methyl 2-

(bromomethyl)-3-

nitrobenzoate

274.06 6.0 g 0.0219

3-Aminopiperidine-

2,6-dione

hydrochloride

164.59 3.6 g 0.0219

Triethylamine (Et₃N) 101.19 6.1 mL 0.0438

N,N-

Dimethylformamide

(DMF)

73.09 50 mL -

Procedure:

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (3.6 g, 0.0219 mol) in DMF (50

mL), add triethylamine (6.1 mL, 0.0438 mol).
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Stir the mixture at room temperature for 30 minutes.

Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (6.0 g, 0.0219 mol) in DMF to the

reaction mixture.

Heat the reaction to 80-90 °C and stir for 6-8 hours.

After cooling, pour the reaction mixture into ice water.

Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-(4-nitro-1-

oxoisoindolin-2-yl)piperidine-2,6-dione.

Expected Yield: ~70-80%

Step 3: Reduction of the Nitro Group

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

3-(4-Nitro-1-

oxoisoindolin-2-

yl)piperidine-2,6-dione

289.24 5.0 g 0.0173

10% Palladium on

Carbon (Pd/C)
- 0.5 g -

Methanol 32.04 100 mL -

Hydrogen Gas (H₂) 2.02 Balloon -

Procedure:

Suspend 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (5.0 g, 0.0173 mol) and 10%

Pd/C (0.5 g) in methanol (100 mL) in a hydrogenation flask.

Evacuate the flask and fill it with hydrogen gas from a balloon.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-16

hours.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain Lenalidomide.

The crude product can be purified by recrystallization.

Expected Yield: ~85-95%

Protocol 3: Synthesis of an Indole Derivative via
Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-

nitrotoluenes. This protocol outlines the synthesis of methyl 4-indolecarboxylate.

Leimgruber-Batcho Indole Synthesis

Methyl 2-methyl-3-nitrobenzoate Enamine Intermediate

 DMFDMA, Pyrrolidine
 DMF, Reflux 

Methyl 4-amino-2-methylbenzoate

 H2, Raney Ni
 or Fe/AcOH 

Methyl indole-4-carboxylate
 Cyclization 

Click to download full resolution via product page

Figure 3: Leimgruber-Batcho synthesis of an indole derivative.

Step 1: Formation of the Enamine

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount Moles

Methyl 2-methyl-3-

nitrobenzoate
195.17 5.0 g 0.0256

N,N-

Dimethylformamide

dimethyl acetal

(DMFDMA)

119.16 4.6 g 0.0386

Pyrrolidine 71.12 2.7 g 0.0380

N,N-

Dimethylformamide

(DMF)

73.09 20 mL -

Procedure:

To a solution of methyl 2-methyl-3-nitrobenzoate (5.0 g, 0.0256 mol) in DMF (20 mL), add

DMFDMA (4.6 g, 0.0386 mol) and pyrrolidine (2.7 g, 0.0380 mol).

Heat the mixture to reflux for 3-4 hours.

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the

crude enamine intermediate, which is often a colored solid or oil and can be used directly in

the next step.

Step 2: Reductive Cyclization

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount Moles

Crude Enamine

Intermediate
- ~0.0256 mol -

Raney Nickel - Slurry in water -

Hydrazine Hydrate 50.06 5 mL -

Ethanol 46.07 100 mL -

Procedure:

Suspend the crude enamine in ethanol (100 mL) in a round-bottom flask.

Carefully add a slurry of Raney nickel in water.

Heat the mixture to reflux and add hydrazine hydrate dropwise over 30 minutes.

Continue refluxing for an additional 1-2 hours until the reaction is complete (monitored by

TLC).

Cool the reaction mixture and filter through Celite to remove the catalyst.

Concentrate the filtrate and partition the residue between ethyl acetate and water.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the

crude indole.

Purify by column chromatography on silica gel to afford methyl indole-4-carboxylate.

Expected Overall Yield: ~60-70%

Protocol 4: Synthesis of a Potential Anti-inflammatory
Agent: N-benzyl-2-methyl-3-nitrobenzamide
This protocol outlines the synthesis of a benzamide derivative, a class of compounds known to

exhibit anti-inflammatory properties.
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Synthesis of N-benzyl-2-methyl-3-nitrobenzamide

2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoyl chloride

 SOCl2, cat. DMF
 Reflux 

N-benzyl-2-methyl-3-nitrobenzamide

 Benzylamine, Pyridine
 DCM, 0°C to RT 

Click to download full resolution via product page

Figure 4: Synthesis of a potential anti-inflammatory benzamide.

Step 1: Formation of the Acid Chloride

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

2-Methyl-3-

nitrobenzoic acid
181.15 5.0 g 0.0276

Thionyl Chloride

(SOCl₂)
118.97 4.8 mL 0.0662

N,N-

Dimethylformamide

(DMF)

73.09 2 drops -

Dichloromethane

(DCM)
84.93 50 mL -

Procedure:

Suspend 2-Methyl-3-nitrobenzoic acid (5.0 g, 0.0276 mol) in dry DCM (50 mL).

Add a catalytic amount of DMF (2 drops).
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Slowly add thionyl chloride (4.8 mL, 0.0662 mol) to the suspension at 0 °C.

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced

pressure to obtain the crude 2-methyl-3-nitrobenzoyl chloride as a solid, which is used

immediately in the next step.

Step 2: Amide Formation

Materials:

Reagent
Molar Mass ( g/mol
)

Amount Moles

2-Methyl-3-

nitrobenzoyl chloride
199.59 ~0.0276 mol -

Benzylamine 107.15 3.3 mL 0.0304

Pyridine 79.10 2.5 mL 0.0304

Dichloromethane

(DCM)
84.93 50 mL -

Procedure:

Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in dry DCM (50 mL) and cool to 0 °C.

In a separate flask, dissolve benzylamine (3.3 mL, 0.0304 mol) and pyridine (2.5 mL, 0.0304

mol) in dry DCM (20 mL).

Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.

Allow the reaction to stir at room temperature for 12 hours.

Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution

(2 x 30 mL), and brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from ethanol to yield N-benzyl-2-methyl-3-

nitrobenzamide.

Expected Yield: ~80-90%

Conclusion
2-Methyl-3-nitrobenzoic acid is a highly adaptable and valuable building block for the

synthesis of a diverse range of organic molecules. The protocols provided herein demonstrate

its utility in the preparation of key intermediates for pharmaceuticals like Lenalidomide,

heterocyclic compounds such as indoles, and potentially bioactive molecules like N-substituted

benzamides. The strategic functionalization of this starting material opens up numerous

possibilities for the development of new drugs, agrochemicals, and advanced materials.

Researchers and scientists are encouraged to explore the rich chemistry of this versatile

compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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